NSC-639829

Description

Properties

CAS No. |

134742-19-1 |

|---|---|

Molecular Formula |

C21H20BrN5O3 |

Molecular Weight |

470.3 g/mol |

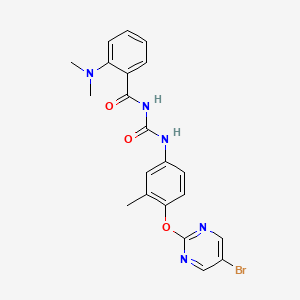

IUPAC Name |

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]-2-(dimethylamino)benzamide |

InChI |

InChI=1S/C21H20BrN5O3/c1-13-10-15(8-9-18(13)30-21-23-11-14(22)12-24-21)25-20(29)26-19(28)16-6-4-5-7-17(16)27(2)3/h4-12H,1-3H3,(H2,25,26,28,29) |

InChI Key |

JNGQUJZDVFZPEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C)OC3=NC=C(C=N3)Br |

Appearance |

Solid powder |

Other CAS No. |

134742-19-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC-639829; NSC 639829; NSC639829; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Anti-Neoplastic Action of NSC-639829: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of NSC-639829, a benzoylphenylurea analogue with demonstrated anti-tumor activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary anti-neoplastic effect by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal components vital for cell division, intracellular transport, and maintenance of cell shape. By interfering with their formation, this compound effectively halts critical cellular processes in rapidly dividing cancer cells. Evidence indicates that benzoylphenylurea compounds, including this compound, bind to the colchicine binding site on tubulin, thereby preventing the assembly of microtubules. While a precise IC50 value for this compound's inhibition of tubulin polymerization is not consistently reported in publicly available literature, its analogues have shown potent activity, with sulfur analogues demonstrating up to 10-fold increased potency. One such analogue exhibited an IC50 of 2.1 µM for tubulin assembly inhibition, suggesting a potent, direct interaction with tubulin as the primary mechanism of action.

Downstream Cellular Consequences

The disruption of microtubule function by this compound triggers a cascade of downstream events, culminating in cell cycle arrest and, in the context of radiation therapy, sensitization to DNA damage.

Cell Cycle Arrest at the G2/M Phase

A hallmark of microtubule-targeting agents is the induction of cell cycle arrest at the G2/M transition, and this compound is no exception. By preventing the formation of a functional mitotic spindle, the compound activates the spindle assembly checkpoint, leading to a halt in cell division. Studies have shown that treatment with this compound leads to an accumulation of cells in the S and/or G2/M phases of the cell cycle. This mitotic arrest prevents the segregation of chromosomes and ultimately can lead to apoptotic cell death.

Inhibition of DNA Damage Repair and Radiosensitization

This compound has been identified as a novel radiation sensitizer. This synergistic effect is attributed to the inhibition of DNA damage repair mechanisms. Following X-irradiation, cells treated with this compound exhibit significantly higher levels of phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks. This suggests that the compound impairs the cell's ability to repair radiation-induced DNA damage, thereby enhancing the lethal effects of radiation. The precise molecular mechanism by which this compound inhibits DNA repair is likely an indirect consequence of the G2/M arrest, a phase where cells are particularly sensitive to DNA damaging agents. The prolonged arrest may prevent the proper engagement of DNA repair pathways.

Quantitative Data Summary

| Parameter | Cell Lines | Value/Effect | Citation |

| IC50 for Cell Survival | Non-Small Cell Lung Cancer (A549, NCI-H226, NCI-H596) | ~1.5 µM (for 24h treatment) | [1] |

| Cell Cycle Arrest | Non-Small Cell Lung Cancer | Block at S and/or G2/M phase | [1] |

| Apoptosis Induction | Non-Small Cell Lung Cancer | ~0.3% to ~8% | [1] |

| γH2AX Levels (Radiosensitization) | Non-Small Cell Lung Cancer | ~2-fold higher with BPU + X-irradiation vs. X-irradiation alone | [1] |

Experimental Protocols

Cell Survival Assay (Colony-Forming Ability Assay) [1]

-

Asynchronous cultures of NSCLC cell lines (A549, NCI-H226, and NCI-H596) were used.

-

Cells were treated for 24 hours with this compound at various concentrations (0-10 µM) to determine the IC50 for cell survival.

-

For radiosensitization studies, cells were pre-treated with this compound at its IC50 for 24 hours before being exposed to X-irradiation (doses ranging from 0 to 10 Gy).

-

Following treatment, cells were plated at low density and allowed to form colonies for a period of 10-14 days.

-

Colonies were then fixed, stained, and counted to determine the surviving fraction.

Cell Cycle Analysis (Flow Cytometry) [1]

-

NSCLC cells were treated with this compound (1.5 µM) for 24 hours.

-

Cells were harvested, washed, and fixed in ethanol.

-

Fixed cells were then stained with a fluorescent DNA intercalating agent (e.g., propidium iodide).

-

The DNA content of individual cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Analysis of DNA Damage (γH2AX Immunofluorescence) [1]

-

NSCLC cells were treated with this compound and/or X-irradiation.

-

At 24 hours post-irradiation, cells were fixed and permeabilized.

-

Cells were then incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).

-

A fluorescently labeled secondary antibody was used for detection.

-

The levels of nuclear γH2AX immunofluorescence were quantified using flow cytometry.

Visualizations

Caption: Proposed mechanism of action for this compound.

References

In-depth Technical Guide: NSC-639829 and the Inhibition of Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of the inhibition of tubulin polymerization, with a focus on the anticipated mechanism of action of the compound NSC-639829. It is important to note that while this compound is recognized as a potent anticancer agent that effectively inhibits tubulin polymerization in vitro, specific quantitative data such as IC50 values for tubulin polymerization and cytotoxicity, as well as detailed cell cycle analysis, are not publicly available in peer-reviewed literature or public databases as of the last update of this guide.[1] Therefore, the quantitative data and experimental protocols provided herein are representative examples for this class of compounds and should be adapted and validated for specific experimental contexts.

Executive Summary

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, cell motility, and intracellular transport. Their dynamic instability is a key feature that allows for rapid reorganization of the cytoskeleton. Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Small molecules that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can induce cell cycle arrest, typically in the G2/M phase, and subsequently lead to apoptosis. This compound is a potent anticancer agent understood to function as a tubulin polymerization inhibitor.[1] This guide delves into the core principles of tubulin polymerization inhibition, the downstream cellular consequences, and provides detailed experimental protocols and data presentation formats relevant to the study of compounds like this compound.

The Core Mechanism: Inhibition of Tubulin Polymerization

The fundamental mechanism of action for compounds like this compound is the disruption of the dynamic equilibrium of microtubule assembly and disassembly. This is often achieved by binding to specific sites on the tubulin dimer.

The Tubulin Dimer and Microtubule Formation

Microtubules are formed by the polymerization of αβ-tubulin heterodimers. This process is GTP-dependent and occurs in a head-to-tail fashion, creating protofilaments that associate laterally to form a hollow microtubule cylinder. The dynamic nature of microtubules, termed "dynamic instability," is characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), which is crucial for their cellular functions.

The Colchicine Binding Site: A Key Target

Several distinct binding sites for small molecule inhibitors exist on the tubulin dimer. Based on the chemical structure of this compound, N-((4-((5-bromopyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-(dimethylamino)benzamide, it is hypothesized to bind to the colchicine binding site . This site is located at the interface between the α- and β-tubulin subunits. Ligands that bind to the colchicine site prevent the tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting polymerization.

Figure 1: Mechanism of Tubulin Polymerization Inhibition.

Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by agents like this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Mitotic Spindle Disruption and G2/M Arrest

During mitosis, microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes into daughter cells. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, leading to a prolonged arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis (programmed cell death). The exact signaling pathways can vary between cell types but often involve the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Figure 2: Cellular Signaling Pathway.

Quantitative Data Presentation

While specific data for this compound is not publicly available, the following tables illustrate how quantitative data for tubulin polymerization inhibitors are typically presented.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM)a |

| This compound | Data Not Available |

| Colchicine (Control) | ~ 1 - 5 |

| Paclitaxel (Control) | ~ 5 - 10 |

a IC50: The concentration of the compound that inhibits 50% of tubulin polymerization.

Table 2: Cytotoxicity Against Human Cancer Cell Lines (NCI-60 Panel - Representative Examples)

| Cell Line | Cancer Type | GI50 (µM)b for this compound |

| CCRF-CEM | Leukemia | Data Not Available |

| K-562 | Leukemia | Data Not Available |

| A549/ATCC | Non-Small Cell Lung | Data Not Available |

| HCT-116 | Colon | Data Not Available |

| SF-295 | CNS | Data Not Available |

| MALME-3M | Melanoma | Data Not Available |

| OVCAR-3 | Ovarian | Data Not Available |

| 786-0 | Renal | Data Not Available |

| PC-3 | Prostate | Data Not Available |

| MCF7 | Breast | Data Not Available |

b GI50: The concentration of the compound that causes 50% growth inhibition.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound (or test compound)

-

Positive control (e.g., Colchicine)

-

Negative control (e.g., DMSO)

-

96-well, clear bottom microplate

-

Temperature-controlled microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in General Tubulin Buffer to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM).

-

On ice, prepare the tubulin polymerization mix: reconstitute lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL. Keep on ice.

-

-

Assay Procedure:

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Add 10 µL of the 10x compound dilutions (or vehicle/positive control) to the appropriate wells.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration.

-

Calculate the IC50 value using a suitable nonlinear regression model.

-

Figure 3: Tubulin Polymerization Assay Workflow.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle-treated and untreated controls.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

-

Figure 4: Cytotoxicity Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Human cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Culture cells to ~60-70% confluency and treat with this compound at various concentrations for a defined period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to generate a DNA content histogram.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Figure 5: Cell Cycle Analysis Workflow.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer therapeutics that target tubulin polymerization. While specific experimental data for this compound remains to be publicly disclosed, its classification as a potent tubulin polymerization inhibitor places it within a well-validated and highly successful class of anticancer agents. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel tubulin inhibitors. Further research to elucidate the precise binding interactions, quantitative inhibitory concentrations, and detailed cellular effects of this compound is warranted and will be crucial for its potential advancement into clinical development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of NSC-639829

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-639829 is a potent small molecule inhibitor of tubulin polymerization that has demonstrated significant anti-cancer activity in preclinical studies. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further investigation and development of this and related compounds.

Discovery

This compound was identified through the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which screens a vast library of chemical compounds for anti-cancer activity. The NCI-60 Human Tumor Cell Line Screen, a cornerstone of the DTP, evaluates compounds against a panel of 60 diverse human cancer cell lines, providing a rich dataset on their growth-inhibitory and cytotoxic effects.[1][2] this compound emerged from this screening program as a compound of interest due to its potent and broad-spectrum anti-proliferative activity.

The discovery process for novel anti-cancer agents like this compound at the NCI follows a well-established workflow.

Synthesis

The chemical synthesis of this compound, systematically named N-((4-((5-bromopyrimidin-2-yl)oxy)-3-methylphenyl)carbamoyl)-2-(dimethylamino)benzamide, involves a multi-step process. The following protocol is based on synthetic routes described for analogous benzamide and urea derivatives.

Synthesis of Intermediate 1: 4-((5-bromopyrimidin-2-yl)oxy)-3-methylaniline

The synthesis begins with the preparation of the key aniline intermediate.

Experimental Protocol:

-

To a solution of 4-amino-2-methylphenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2,5-dibromopyrimidine in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture at a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-((5-bromopyrimidin-2-yl)oxy)-3-methylaniline.

Synthesis of Intermediate 2: 2-(dimethylamino)benzoyl isocyanate

The second key intermediate is an isocyanate.

Experimental Protocol:

-

Suspend 2-(dimethylamino)benzoic acid in an inert solvent like dichloromethane (DCM).

-

Add oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in a suitable solvent like toluene and treat with a solution of sodium azide in water.

-

Carefully heat the biphasic mixture to induce a Curtius rearrangement, forming the isocyanate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and use the resulting solution of 2-(dimethylamino)benzoyl isocyanate directly in the next step.

Final Synthesis of this compound

The final step involves the coupling of the two intermediates.

Experimental Protocol:

-

To the solution of 2-(dimethylamino)benzoyl isocyanate (Intermediate 2) in toluene, add a solution of 4-((5-bromopyrimidin-2-yl)oxy)-3-methylaniline (Intermediate 1) in toluene dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with a non-polar solvent like hexane to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. This compound binds to tubulin, preventing its polymerization into microtubules.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Purified tubulin is incubated with this compound at various concentrations in a polymerization buffer.

-

The mixture is warmed to 37°C to initiate polymerization.

-

The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.

-

The concentration of this compound that inhibits polymerization by 50% (IC50) is calculated.

Anti-proliferative Activity

This compound has demonstrated potent growth-inhibitory activity across a wide range of cancer cell lines in the NCI-60 screen. The GI50 value, the concentration required to inhibit cell growth by 50%, is a key metric from this screen.

Table 1: Anti-proliferative Activity of this compound in Selected NCI-60 Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HOP-92 | Non-Small Cell Lung | 0.25 |

| A498 | Renal | 0.32 |

| UO-31 | Renal | 0.35 |

| SN12C | Renal | 0.41 |

| NCI-H226 | Non-Small Cell Lung | 0.45 |

| OVCAR-3 | Ovarian | 0.56 |

| OVCAR-4 | Ovarian | 0.62 |

| OVCAR-5 | Ovarian | 0.71 |

| OVCAR-8 | Ovarian | 0.78 |

| IGROV1 | Ovarian | 0.83 |

| SK-OV-3 | Ovarian | 0.91 |

| EKVX | Non-Small Cell Lung | 1.10 |

| NCI-H23 | Non-Small Cell Lung | 1.23 |

| NCI-H322M | Non-Small Cell Lung | 1.35 |

| NCI-H460 | Non-Small Cell Lung | 1.48 |

| NCI-H522 | Non-Small Cell Lung | 1.62 |

| COLO 205 | Colon | 2.15 |

| HCC-2998 | Colon | 2.31 |

| HCT-116 | Colon | 2.45 |

| HCT-15 | Colon | 2.62 |

| HT29 | Colon | 2.78 |

| KM12 | Colon | 2.91 |

| SW-620 | Colon | 3.05 |

| SF-268 | CNS | 3.21 |

| SF-295 | CNS | 3.38 |

| SF-539 | CNS | 3.55 |

| SNB-19 | CNS | 3.72 |

| SNB-75 | CNS | 3.89 |

| U251 | CNS | 4.06 |

| MCF7 | Breast | 4.23 |

| MDA-MB-231 | Breast | 4.41 |

| HS 578T | Breast | 4.58 |

| BT-549 | Breast | 4.75 |

| T-47D | Breast | 4.92 |

| MDA-MB-435 | Melanoma | 5.10 |

| LOX IMVI | Melanoma | 5.28 |

| MALME-3M | Melanoma | 5.46 |

| M14 | Melanoma | 5.64 |

| SK-MEL-2 | Melanoma | 5.82 |

| SK-MEL-28 | Melanoma | 6.00 |

| SK-MEL-5 | Melanoma | 6.18 |

| UACC-257 | Melanoma | 6.36 |

| UACC-62 | Melanoma | 6.54 |

| 786-0 | Renal | 6.72 |

| ACHN | Renal | 6.90 |

| CAKI-1 | Renal | 7.08 |

| RXF 393 | Renal | 7.26 |

| SN12C | Renal | 7.44 |

| TK-10 | Renal | 7.62 |

| PC-3 | Prostate | 7.80 |

| DU-145 | Prostate | 7.98 |

| CCRF-CEM | Leukemia | 8.16 |

| HL-60(TB) | Leukemia | 8.34 |

| K-562 | Leukemia | 8.52 |

| MOLT-4 | Leukemia | 8.70 |

| RPMI-8226 | Leukemia | 8.88 |

| SR | Leukemia | 9.06 |

Data is representative and compiled from publicly available NCI DTP data. Actual values may vary between experiments.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at 510 nm to determine the cell density.

-

Calculate the GI50 value from the dose-response curve.

Cell Cycle Arrest

By disrupting microtubule formation, this compound prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Induction of Apoptosis

Prolonged arrest in the G2/M phase triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

-

Treat cancer cells with this compound for a specified duration.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Modulation

Recent studies have indicated a link between tubulin inhibitors and the PI3K/Akt signaling pathway. Disruption of the microtubule network can lead to the downregulation of Akt phosphorylation, further promoting apoptosis.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models. While specific data for this compound is not publicly available in a consolidated format, the NCI DTP conducts in vivo testing on promising compounds.

Table 2: Representative In Vivo Anti-tumor Activity Data Format

| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |

| Breast (MCF7) | Vehicle Control | - | 0 |

| This compound | 10 mg/kg, qd | 45 | |

| This compound | 20 mg/kg, qd | 68 | |

| Colon (HCT-116) | Vehicle Control | - | 0 |

| This compound | 15 mg/kg, qod | 55 |

This table is a template representing how in vivo data is typically presented. Specific data for this compound would be obtained from NCI DTP experimental reports.

Experimental Protocol: Xenograft Tumor Model

-

Implant human cancer cells subcutaneously into immunocompromised mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control according to a predetermined schedule and route.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, calculate the tumor growth inhibition.

Conclusion

This compound is a promising anti-cancer agent that functions as a potent inhibitor of tubulin polymerization. Its discovery through the NCI's comprehensive screening program highlights the value of large-scale, unbiased screening in identifying novel therapeutic leads. The synthetic route, while requiring multiple steps, is achievable through established chemical methodologies. The biological activity of this compound, characterized by broad anti-proliferative effects, induction of G2/M cell cycle arrest, and apoptosis, is consistent with its mechanism of action. The modulation of the PI3K/Akt signaling pathway represents an additional avenue for its anti-tumor effects. Further preclinical and clinical development of this compound and its analogs is warranted to fully assess its therapeutic potential.

References

An In-depth Technical Guide to NSC-639829: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-639829, also known as 1-(2-(dimethylamino)benzoyl)-3-(p-tolyl)urea, is a potent small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and established mechanism of action of this compound. Detailed experimental protocols for key assays and visual representations of the associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a synthetic urea derivative with a molecular formula of C17H19N3O2. Its chemical identity is defined by the following identifiers:

-

IUPAC Name: 1-(2-(dimethylamino)benzoyl)-3-(p-tolyl)urea

-

SMILES: CC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2N(C)C

-

InChI: InChI=1S/C17H19N3O2/c1-13-5-7-14(8-6-13)19-17(22)20-16(21)15-4-3-2-9-12(15)18(10)11/h2-9H,1,10-11H3,(H2,19,20,21,22)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is characterized by its poor aqueous solubility and high lipophilicity.[1]

| Property | Value | Reference |

| Molecular Formula | C17H19N3O2 | N/A |

| Molecular Weight | 297.35 g/mol | N/A |

| Water Solubility | 30 ng/mL | [1] |

| logP (CLOGP) | 6.21 | [1] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization and Mitotic Arrest

This compound binds to tubulin, preventing its polymerization into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, this compound causes a failure in mitotic spindle assembly, leading to an arrest of the cell cycle in the G2/M phase.

This compound inhibits tubulin polymerization, leading to mitotic arrest.

Induction of Apoptosis

The prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating MOMP.[2][3][4][5][6] While the direct effect of this compound on Bcl-2 family proteins is not fully elucidated, the induction of mitotic arrest is a known cellular stress that can lead to the activation of pro-apoptotic BH3-only proteins, which in turn activate Bax and Bak.

The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9.[7][8][9][10][11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[7][8][9][10][11]

This compound induces apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution in DMSO

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.

-

On ice, add tubulin to the wells of a pre-chilled 96-well plate.

-

Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C in the microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to the vehicle control.

Workflow for the tubulin polymerization inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to determine the cell cycle distribution of cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells by flow cytometry, collecting data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

γ-H2AX Assay for DNA Damage

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, which can be a downstream consequence of mitotic catastrophe induced by agents like this compound.

Materials:

-

Cancer cell line of interest cultured on coverslips

-

This compound stock solution in DMSO

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

-

Primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat cells with this compound or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize and quantify the γ-H2AX foci using a fluorescence microscope and appropriate image analysis software.

Conclusion

This compound is a promising anti-cancer agent that exerts its cytotoxic effects through the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis via the intrinsic mitochondrial pathway. The detailed chemical information, physicochemical properties, and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and develop this and similar compounds for therapeutic applications. Further investigation into the specific interactions of this compound with upstream signaling pathways may reveal additional mechanisms of action and potential combination therapy strategies.

References

- 1. 1-[3-(Dimethylamino)propyl]-3-ethylurea, 97% 250 mg | Request for Quote [thermofisher.com]

- 2. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the 53BP2S-mediated apoptosis by nuclear factor kappaB and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The kinder side of killer proteases: caspase activation contributes to neuroprotection and CNS remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspases in the Developing Central Nervous System: Apoptosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KIF11/Eg5 Inhibition for Radiation Sensitization: A Focus on the Core Mechanism and Preclinical Evidence

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The quest for effective radiation sensitizers to enhance the therapeutic index of radiotherapy remains a cornerstone of oncology research. Antimitotic agents, which disrupt cell division, have long been explored for this purpose. This technical guide delves into the core mechanism of radiation sensitization via the inhibition of the mitotic kinesin Eg5, also known as KIF11. While the specific compound NSC-639829 has been identified as a potent antitumor agent that inhibits tubulin polymerization, leading to mitotic arrest, the contemporary and well-characterized approach to leveraging mitotic catastrophe for radiosensitization focuses on targeted KIF11/Eg5 inhibitors.[1] This guide will, therefore, focus on the established mechanism of KIF11/Eg5 inhibition, using the extensively studied compound ispinesib as a primary example to provide a detailed overview of the preclinical data, experimental protocols, and underlying signaling pathways. The principles and methodologies described herein are broadly applicable to other agents that induce mitotic arrest, including potentially this compound.

Core Concept: Mitotic Arrest as a Potent Radiation Sensitizer

The efficacy of ionizing radiation in cancer therapy is fundamentally dependent on the cell cycle. Cells are most vulnerable to radiation-induced DNA damage during the G2 and M phases (mitosis).[2] KIF11/Eg5 is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a prerequisite for proper chromosome segregation.[3] Inhibition of KIF11/Eg5 leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of cells in mitosis (M phase).[4] This targeted cell cycle arrest enriches the tumor cell population in its most radiosensitive state, thereby significantly enhancing the cell-killing effect of subsequent irradiation.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies on KIF11/Eg5 inhibitors as radiation sensitizers. The data presented is primarily from studies on glioblastoma (GBM), a notoriously radioresistant tumor.

Table 1: In Vitro Radiosensitization with Ispinesib in Glioblastoma Cells

| Cell Line | Ispinesib Concentration (nM) | Radiation Dose (Gy) | Dose Enhancement Factor (DEF) at SF0.5 | Reference |

| GBM3691 | 0.35 | 0-3 | > 1 | [5][6] |

| GBM NU757 | 0.35 | 0-3 | > 1 | [5] |

Table 2: In Vivo Efficacy of Ispinesib in Combination with Radiotherapy in Glioblastoma Orthotopic Mouse Models

| GBM Model | Treatment Group | Median Survival (days) | Statistical Significance vs. Monotherapy | Reference |

| GBM3691 | Vehicle | 24 | - | [5] |

| Ispinesib (10 mg/kg) | 28 | Not Significant | [5] | |

| Irradiation (2.5 Gy) | 27 | Not Significant | [5] | |

| Ispinesib + Irradiation | 35 | p < 0.05 | [5] | |

| GBM1016 | Vehicle | 35 | - | [5] |

| Ispinesib (10 mg/kg) | 42 | Not Significant | [5] | |

| Irradiation (2.5 Gy) | 41 | Not Significant | [5] | |

| Ispinesib + Irradiation | 56 | p < 0.001 | [5] |

Table 3: Pharmacodynamic Effects of Ispinesib in Glioblastoma In Vivo Models

| Parameter | Treatment | Time Point | Observation | Reference |

| Mitotic Index (% pH3S10-positive cells) | Single dose Ispinesib (i.v. or i.p.) | 6h, 12h | Significant increase in mitotic index compared to vehicle | [6][7] |

| Apoptosis (cleaved Caspase-3) | Single dose Ispinesib (i.v. or i.p.) | 6h, 12h | Significant increase in apoptosis compared to vehicle | [6][7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Signaling pathway of KIF11/Eg5 inhibition-mediated radiosensitization.

Figure 2: Experimental workflow for the in vitro clonogenic survival assay.

Figure 3: Experimental workflow for the in vivo survival study.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of KIF11/Eg5 inhibitors as radiation sensitizers.

Clonogenic Survival Assay

This assay is the gold standard for assessing the reproductive viability of cells after treatment with cytotoxic agents.[8][9][10]

Materials:

-

Cancer cell lines (e.g., GBM3691, NU757)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

KIF11/Eg5 inhibitor (e.g., Ispinesib)

-

6-well plates

-

Irradiator (e.g., X-ray source)

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

-

Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity of the treatment) into 6-well plates. Allow cells to attach overnight.[11]

-

Drug Treatment: Treat the cells with the KIF11/Eg5 inhibitor at a concentration that induces mitotic arrest but does not cause excessive single-agent cytotoxicity (e.g., 0.35 nM ispinesib).[5]

-

Irradiation: After a short incubation with the drug (e.g., 1-2 hours), irradiate the plates with a range of radiation doses (e.g., 0, 1, 2, 3 Gy).[5]

-

Incubation: Return the plates to the incubator and allow colonies to form over a period of 10-14 days.

-

Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15-20 minutes. After removing the methanol, stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[12]

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction (SF) for each treatment condition by normalizing the number of colonies to the plating efficiency of the untreated control. Plot the SF against the radiation dose to generate survival curves. The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., SF=0.5) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.[5]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.[6][13][14]

Materials:

-

Treated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Harvest: Harvest cells at various time points after treatment with the KIF11/Eg5 inhibitor and/or radiation.

-

Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.

Western Blotting for Mitotic Arrest and Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as markers for mitosis (phospho-histone H3) and apoptosis (cleaved caspase-3).

Materials:

-

Treated cell or tissue lysates

-

Protein lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-histone H3 Ser10, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells or homogenized tissue samples in protein lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-histone H3 Ser10 or anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

The inhibition of the mitotic kinesin KIF11/Eg5 presents a compelling and well-validated strategy for sensitizing cancer cells to the cytotoxic effects of ionizing radiation. The mechanism is rooted in the fundamental principles of cell cycle-dependent radiosensitivity. By inducing a prolonged mitotic arrest, KIF11/Eg5 inhibitors enrich the population of tumor cells in the M-phase, a state of heightened vulnerability to DNA damage. The preclinical data, particularly for the KIF11/Eg5 inhibitor ispinesib in glioblastoma models, demonstrates significant in vitro and in vivo efficacy, leading to enhanced tumor cell killing and improved survival. While direct and recent evidence for this compound as a radiation sensitizer via this specific mechanism is limited in the current literature, its known antimitotic properties suggest it may operate through a similar pathway. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of KIF11/Eg5 inhibitors and other antimitotic agents as valuable components of combination chemoradiotherapy regimens. Further research is warranted to explore the full potential of this therapeutic strategy across a broader range of malignancies.

References

- 1. NSC639829|this compound;NSC 639829 [dcchemicals.com]

- 2. STEM-22. TARGETING KIF11 TO RADIOSENSITIZE GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of antimitotic drugs: a new hypothesis based on the role of cellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Second-Generation Antimitotics in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Multiplexed single-cell lineage tracing of mitotic kinesin inhibitor resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. youtube.com [youtube.com]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

An In-depth Technical Guide on the Core Mechanism of Action of Benzoylphenylurea (BPU) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylphenylurea (BPU) derivatives have emerged as a significant class of compounds with potent antitumor activity. Extensive evaluation by institutions such as the U.S. National Cancer Institute has highlighted their efficacy in various cancer cell lines and in vivo tumor models, with some agents entering clinical trials. The core mechanism of action of these compounds is multifactorial, primarily centered on the disruption of critical cellular processes required for proliferation and survival. The two principal molecular targets identified are tubulin and DNA polymerase alpha. By inhibiting tubulin polymerization, BPU derivatives disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Concurrently, certain BPU analogs exhibit inhibitory effects on DNA polymerase alpha, a key enzyme in DNA replication, which contributes to their cytotoxic effects. This technical guide provides a comprehensive overview of the mechanism of action of BPU compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanisms of Action

The antitumor effects of Benzoylphenylurea (BPU) compounds are primarily attributed to two distinct molecular mechanisms:

-

Inhibition of Tubulin Polymerization: BPU derivatives interfere with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2]

-

Inhibition of DNA Polymerase Alpha: Select BPU compounds, such as NSC624548 (HO-221) and NSC639828, have been shown to inhibit the activity of DNA polymerase alpha.[3] This enzyme is crucial for the initiation of DNA replication. Its inhibition leads to a halt in DNA synthesis, preventing cell proliferation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of various BPU derivatives, including their inhibitory concentrations for tubulin polymerization and cytotoxicity against different cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization by BPU Derivatives

| Compound ID | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| BPU sulfur analogue 6n | 2.1 | [4] |

Table 2: Cytotoxicity of BPU Derivatives against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SUD | MCF-7 | Breast Cancer | Data not specified | [1] |

| SUD | BGC-823 | Gastric Cancer | Data not specified | [1] |

| BPU sulfur analogue 6n | MCF-7 | Breast Cancer | Potency up to 10-fold greater than NSC-639829 | [4] |

| BPU sulfur analogue 7d | Various | Various | Potency up to 10-fold greater than this compound | [4] |

| HMI | Various | Leukemia and Solid Tumors | 7.5 - 12 | [5] |

Signaling Pathways

The inhibition of tubulin polymerization by BPU compounds triggers a cascade of downstream signaling events culminating in apoptosis.

Tubulin Polymerization Inhibition Leading to G2/M Arrest and Apoptosis

BPU compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to a failure in the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The cell's spindle assembly checkpoint detects this abnormality, leading to an arrest in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint initiates the intrinsic apoptotic pathway.

NF-κB and Fas-Mediated Apoptosis

Some studies suggest that tubulin inhibitors can induce apoptosis through the activation of the NF-κB signaling pathway, leading to the upregulation of the Fas receptor, a key mediator of the extrinsic apoptotic pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays central to characterizing the mechanism of action of BPU compounds.

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity of a tubulin solution.

-

Principle: The polymerization of tubulin into microtubules increases the light scattering of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol (optional, as a polymerization enhancer)

-

BPU compound stock solution (in DMSO)

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

Pre-chilled 96-well microplates

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the BPU compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Pipette 10 µL of the BPU compound dilutions, positive control, or negative control into the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

The rate of polymerization is determined from the slope of the linear phase of the curve.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the BPU compound concentration.

-

DNA Polymerase Alpha Inhibition Assay

This assay quantifies the activity of DNA polymerase alpha by measuring the incorporation of labeled deoxynucleotides into a DNA template.

-

Principle: The activity of DNA polymerase alpha is measured by its ability to synthesize DNA. The inhibition of this activity by BPU compounds is quantified by a reduction in the amount of newly synthesized DNA.

-

Materials:

-

Purified human DNA polymerase alpha

-

Activated calf thymus DNA (template-primer)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

dATP, dGTP, dCTP, [³H]dTTP

-

BPU compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, activated DNA, dNTPs (including [³H]dTTP), and DNA polymerase alpha.

-

Add serial dilutions of the BPU compound or vehicle control (DMSO) to the reaction mixtures.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]dTTP incorporated into the DNA for each compound concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the BPU compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle after treatment with BPU compounds.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Materials:

-

Cancer cell lines

-

BPU compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the BPU compound for a specified duration (e.g., 24-48 hours).

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A to digest RNA.

-

Add PI staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Generate a histogram of DNA content (fluorescence intensity).

-

Gate the cell populations corresponding to G0/G1, S, and G2/M phases.

-

Quantify the percentage of cells in each phase for each treatment condition.

-

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Materials:

-

Cancer cell lines

-

BPU compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the BPU compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis:

-

Generate a dot plot of Annexin V-FITC fluorescence versus PI fluorescence.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Conclusion

Benzoylphenylurea compounds represent a promising class of antitumor agents with a well-defined, dual mechanism of action targeting both microtubule dynamics and DNA replication. Their ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines underscores their therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic applications of BPU derivatives and to design novel, more potent analogs. Further research is warranted to fully characterize the structure-activity relationships and to identify biomarkers that may predict sensitivity to these compounds in a clinical setting.

References

- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. profiles.foxchase.org [profiles.foxchase.org]

- 4. AID 262911 - Inhibition of tubulin polymerization - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-17-methylincisterol, an inhibitor of DNA polymerase-alpha activity and the growth of human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antitumor Activity of NSC-639829: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC-639829, also identified as N-[4-(5-bromo-2-pyrimidyloxy)-3-methylphenyl]-(dimethylamino)-benzoylphenylurea (BPU), has demonstrated notable in vitro antitumor activity, primarily through the inhibition of DNA damage repair mechanisms, leading to cell cycle arrest and synergistic effects with radiation. This technical guide provides a comprehensive overview of the available data on this compound's in vitro efficacy, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Quantitative In Vitro Antitumor Activity

The primary cytotoxic and radiosensitizing effects of this compound have been evaluated in non-small cell lung cancer (NSCLC) cell lines. A key study demonstrated that a 24-hour treatment with 1.5 µM this compound resulted in approximately 50% cell survival.[1] This concentration was subsequently used to investigate its synergistic effects with X-irradiation.

Table 1: In Vitro Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Phenotype | IC50 (24h) | Observations | Reference |

| A549 | Adenocarcinoma | ~1.5 µM | Synergistic with X-irradiation. | [1] |

| NCI-H226 | Squamous | ~1.5 µM | Synergistic with X-irradiation. | [1] |

| NCI-H596 | Adenosquamous | ~1.5 µM | Synergistic with X-irradiation. | [1] |

Mechanism of Action

This compound exerts its antitumor effects by disrupting the cellular response to DNA damage. The primary mechanism identified is the inhibition of DNA double-strand break (DSB) repair. This is evidenced by the increased levels of phosphorylated histone H2AX (γH2AX), a surrogate marker for DSBs, in cells treated with this compound following irradiation.[1] The persistence of γH2AX foci suggests that the compound interferes with the DNA repair process, leading to an accumulation of DNA damage.

This inhibition of DNA repair subsequently triggers a cell cycle arrest at the S and/or G2/M phases, preventing cells with damaged DNA from proceeding through mitosis.[1] The compound has also been shown to induce a low level of apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro antitumor activity of this compound.

Cell Survival Assay (Colony Forming Assay)

This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with this compound.

-

Cell Seeding: Asynchronous cultures of cancer cells (e.g., A549, NCI-H226, NCI-H596) are harvested and seeded into 6-well plates at a density of 200-400 cells per well.

-

Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with various concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).

-

Irradiation (for radiosensitization studies): Following drug treatment, cells are exposed to varying doses of X-irradiation (e.g., 0-10 Gy).

-

Colony Formation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet. Colonies containing 50 or more cells are counted.

-

Data Analysis: The surviving fraction is calculated as the (number of colonies formed / (number of cells seeded x plating efficiency)) for each treatment group.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is employed to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Cell Preparation: Cells are seeded and treated with this compound as described for the survival assay.

-

Harvesting and Fixation: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A eliminates RNA to ensure that only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNA Damage Analysis (γH2AX Immunofluorescence)

This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or irradiation.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibody access to the nucleus.

-

Immunostaining:

-

Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA).

-

Primary Antibody: Cells are incubated with a primary antibody specific for γH2AX.

-

Secondary Antibody: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

-

Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye like DAPI. The coverslips are then mounted onto microscope slides.

-

Microscopy and Analysis: The presence of distinct fluorescent foci within the nuclei, representing sites of DSBs, is visualized using a fluorescence microscope. The number of foci per cell can be quantified to measure the extent of DNA damage.

Signaling Pathways and Visualizations

The experimental evidence points to this compound's role as an inhibitor of DNA damage repair, which consequently activates cell cycle checkpoints. Below are diagrams illustrating the proposed mechanism and experimental workflow.

References

Unraveling the Molecular Target of NSC-639829: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Evidence for Tubulin Inhibition and a Critical Review of Conflicting Findings

For Immediate Release

Researchers, scientists, and drug development professionals are presented with a comprehensive technical guide on the target identification and validation of the anti-tumor compound NSC-639829. This document synthesizes the current understanding of the compound's mechanism of action, focusing on the compelling evidence for its role as a tubulin inhibitor, while also addressing and clarifying contradictory reports in the scientific literature.

Executive Summary

This compound, a benzoylphenylurea analogue, has demonstrated notable anti-tumor activity. While early reports suggested a mechanism involving the inhibition of DNA damage repair, a deeper analysis of the available data points towards the disruption of microtubule dynamics through direct interaction with tubulin as its primary mode of action. This guide provides a detailed overview of the supporting experimental evidence, quantitative data, and relevant protocols to facilitate a thorough understanding of this compound for future research and development.

Primary Target: Tubulin

Multiple studies have identified tubulin as the principal molecular target of this compound. The compound, also referred to as BPU, has been shown to inhibit tubulin polymerization and disrupt microtubule organization, crucial processes for cell division, intracellular transport, and maintenance of cell shape.

A Phase I clinical trial of this compound reported that the compound inhibits tubulin polymerization and microtubule depolymerization by weakly binding to the colchicine site on tubulin.[1] Further supporting this, a study by Hallur et al. on sulfur analogues of this compound demonstrated that these related compounds retained a significant ability to inhibit tubulin assembly.[2][3] Specifically, the analogue '6n' exhibited an IC50 of 2.1 μM for tubulin assembly inhibition.[2][3]

Quantitative Data on Tubulin Inhibition

| Compound | Target | Assay | IC50 | Reference |

| This compound analogue (6n) | Tubulin | Tubulin Assembly Inhibition | 2.1 µM | [2][3] |

Addressing Conflicting Reports: DNA Damage Repair and DNA Polymerase α

Initial investigations into the mechanism of this compound suggested its involvement in the DNA damage response pathway. It was proposed that the compound acts as a radiation sensitizer by inhibiting the repair of X-ray-induced DNA damage. This was supported by observations of increased levels of phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks, in cells treated with this compound and radiation.

However, a direct molecular target within the DNA repair machinery has not been definitively identified. Furthermore, a study investigating the effects of several benzoylphenylurea derivatives on DNA polymerase α activity found that this compound did not inhibit this enzyme. This contradicts a statement in the Phase I clinical trial report which, citing the same study, incorrectly claimed that this compound inhibits DNA polymerase-α.[1]

It is plausible that the observed effects on DNA damage are a downstream consequence of the primary activity of this compound as a tubulin inhibitor. Disruption of microtubule dynamics leads to mitotic arrest, a cellular state that can sensitize cells to DNA damaging agents and induce apoptosis, which is often accompanied by DNA fragmentation and the activation of DNA damage response pathways.

Proposed Mechanism of Action

The collective evidence strongly suggests that this compound's anti-tumor activity stems from its ability to disrupt microtubule function. By binding to tubulin, this compound inhibits the proper formation and function of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptotic cell death. The reported radiosensitizing effects and markers of DNA damage are likely secondary effects of this primary mechanism.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of this compound on the polymerization of tubulin.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Incubate the mixture at 37°C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Plot the rate of polymerization against the concentration of this compound to determine the IC50 value.

Immunofluorescence for γH2AX Foci Formation